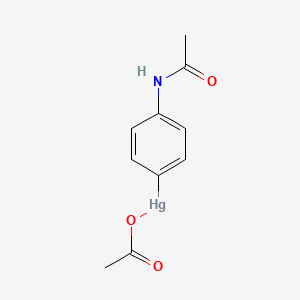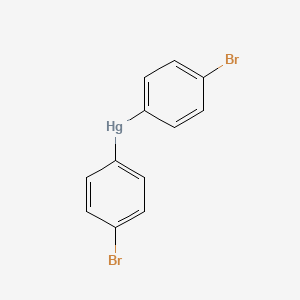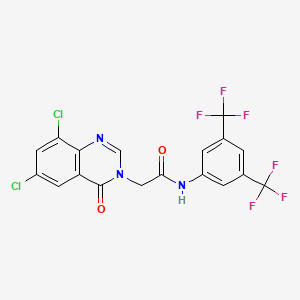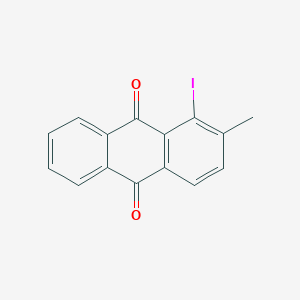
N-(2-Methoxybenzylidene)-3,5-xylidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxybenzylidene)-3,5-xylidine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 2-methoxybenzaldehyde and 3,5-xylidine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzylidene)-3,5-xylidine typically involves the condensation of 2-methoxybenzaldehyde with 3,5-xylidine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
N-(2-Methoxybenzylidene)-3,5-xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
科学研究应用
N-(2-Methoxybenzylidene)-3,5-xylidine has several applications in scientific research:
作用机制
The mechanism of action of N-(2-Methoxybenzylidene)-3,5-xylidine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
N-(2-Methoxybenzylidene)benzohydrazide: Similar structure but with a hydrazide group instead of an amine.
N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Contains a methylenedioxy group on the aromatic ring.
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base with a hydrazine and carbothioamide group.
Uniqueness
N-(2-Methoxybenzylidene)-3,5-xylidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both methoxy and xylidine groups provides distinct electronic and steric properties that differentiate it from other similar compounds.
属性
CAS 编号 |
124254-30-4 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-12-8-13(2)10-15(9-12)17-11-14-6-4-5-7-16(14)18-3/h4-11H,1-3H3 |
InChI 键 |
PJNQOXFRSOFZAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)

![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)



